2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone is a complex bicyclic compound that belongs to a class of heterocycles known for their diverse biological activities. The compound is characterized by its unique bicyclic structure, which includes both nitrogen and oxygen heteroatoms, contributing to its potential pharmacological properties. Its molecular formula is with a molecular weight of approximately 290.34 g/mol.
This compound has garnered attention in medicinal chemistry due to its structural similarity to other biologically active compounds and its potential applications in drug development, particularly as a scaffold for synthesizing new therapeutic agents .
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone can be achieved through various methods, notably including palladium-catalyzed reactions. One prominent method involves the 1,2-aminoacyloxylation of cyclopentenes, which allows for the efficient formation of the bicyclic structure with high substrate diversity .
The molecular structure of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone features:
InChI=1S/C14H14N2O3S/c17-14(12-2-1-3-13-11(12)4-5-15-13)16-7-10-6-9(16)8-20(10,18)19/h1-5,9-10,15H,6-8H2
C1C2CN(C1CS2(=O)=O)C(=O)C3=C4C=CNC4=CC=C3
.The compound is expected to undergo various chemical reactions typical for bicyclic heterocycles:
The reactivity of this compound can be modulated by altering substituents on the bicyclic structure, which may affect its pharmacological profile.
The mechanism of action for compounds like 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone typically involves:
Research indicates that similar compounds have shown efficacy in inhibiting certain enzymes, suggesting potential therapeutic applications in oncology and other fields .
The physical properties of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone include:
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH or light due to the presence of reactive functional groups.
This compound has several potential applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: